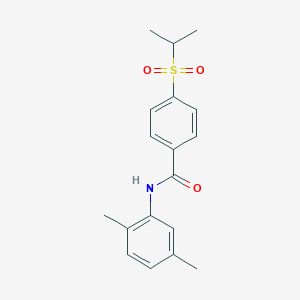

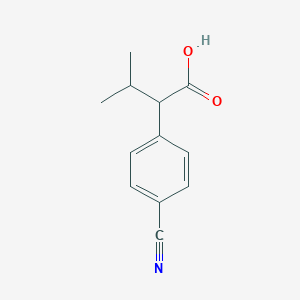

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of similar compounds. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential biological applications and ability to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of substituted benzene sulphonamide derivatives with various reagents. For example, the reaction with N,N-dimethyl formamide dimethyl acetal (DMF-DMA) can afford acryloyl(phenyl)benzenesulfonamide derivatives, which can further react with hydrazine hydrate or hydroxylamine to synthesize pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives . Additionally, benzamide derivatives can be synthesized from benzamide as a starting material, as seen in the synthesis of N-(diisopropylphosphanyl)benzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic and computational methods. X-ray diffraction, IR, NMR, and UV-Vis spectra are commonly used to determine the structure of these compounds . Computational methods such as Density Functional Theory (DFT) calculations can optimize molecular structures and predict vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the reactivity of acetylsulfonamide derivatives towards nitrogen nucleophiles can lead to the formation of novel benzene sulfonamide compounds . The chemical reactivity is influenced by the steric and electronic properties of the substituents on the benzamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, glass transition temperatures, and thermal stability, can be significantly influenced by the nature of the substituents. For example, polyamides derived from benzamide derivatives with multiple benzene rings show excellent solubility in various solvents and high thermal stability . The crystal structure of these compounds can reveal the orientation of the benzoyl and aniline rings and the presence of hydrogen bonding, which affects their physical properties .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Researchers have explored the synthesis of novel benzene sulfonamide derivatives, including compounds related to N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide, to evaluate their potential biological activities. One study focused on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, finding that some synthesized chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

Herbicidal Activity

Another dimension of research pertains to the herbicidal activity of related compounds. A study introduced dimethylpropynylbenzamides as a new group of herbicides, demonstrating their potential agricultural utility in controlling annual and perennial grasses across various crops (Viste, Cirovetti, & Horrom, 1970).

Anticonvulsant Activity

The anticonvulsant properties of derivatives similar to N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide have been extensively studied. For example, research on 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide showed effective anticonvulsant activity in several animal models, indicating its potential as a pharmacological treatment for seizures (Robertson et al., 1987). Another study compared the anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide with prototype antiepileptic drugs, revealing its potent anticonvulsant effects in the maximal electroshock seizure (MES) model (Clark, 1988).

Analytical and Pharmacokinetic Studies

Analytical methods have been developed for determining concentrations of related compounds in biological samples, aiding in pharmacokinetic studies. For instance, a method for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in rat serum and urine was developed, facilitating pharmacokinetic studies of this anticonvulsant compound (Dockens, Ravis, & Clark, 1987).

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-12(2)23(21,22)16-9-7-15(8-10-16)18(20)19-17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCKJYSLDRZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)

![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)

![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)